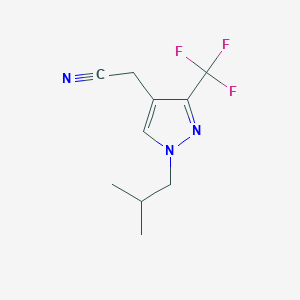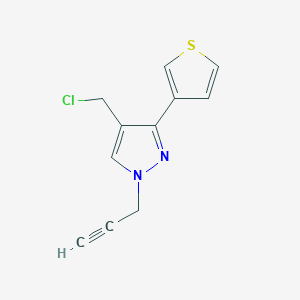
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole: is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloromethyl group, a prop-2-yn-1-yl group, and a thiophen-3-yl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the thiophen-3-yl group: The thiophen-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-3-yl boronic acid and a halogenated pyrazole derivative.
Introduction of the prop-2-yn-1-yl group: The prop-2-yn-1-yl group can be introduced through a Sonogashira coupling reaction, using a terminal alkyne and a halogenated pyrazole derivative.
Introduction of the chloromethyl group: The chloromethyl group can be introduced through a chloromethylation reaction, using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazoles with different functional groups.
科学研究应用
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups, such as the chloromethyl and prop-2-yn-1-yl groups, allows the compound to participate in various chemical reactions, leading to the formation of new products.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with a thiophen-2-yl group instead of a thiophen-3-yl group.
Uniqueness
The uniqueness of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiophen-3-yl group, in particular, may confer unique electronic properties and interactions with biological targets.
属性
IUPAC Name |
4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-4-14-7-10(6-12)11(13-14)9-3-5-15-8-9/h1,3,5,7-8H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOHUCOIVYLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CSC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
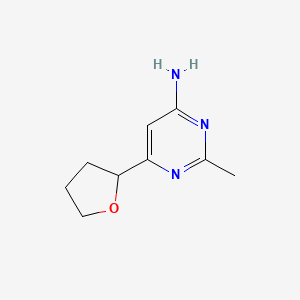

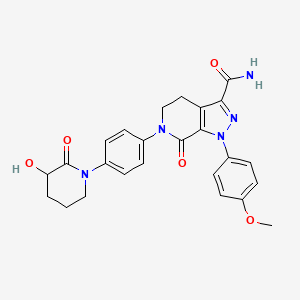

![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
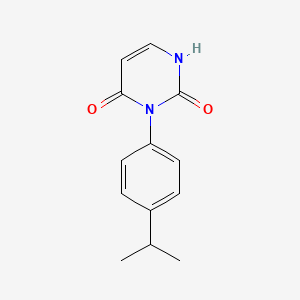


![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
